Annomontacin
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Overview
Description
Annomontacin is a bioactive compound belonging to the class of annonaceous acetogenins, which are naturally occurring polyketides found in the Annonaceae family. These compounds are known for their potent cytotoxic properties and have been extensively studied for their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of annomutacin involves several steps, starting from simple organic molecules. The process typically includes the formation of a polyketide chain, followed by cyclization and functional group modifications to achieve the desired structure. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for each step to ensure high yield and purity.
Industrial Production Methods
Industrial production of annomutacin is primarily achieved through extraction from natural sources, such as the seeds and leaves of Annona muricata. The extraction process involves solvent extraction, followed by purification using techniques like high-performance liquid chromatography. Advances in biotechnological methods, such as microbial fermentation, are also being explored to produce annomutacin on a larger scale .
Chemical Reactions Analysis
Types of Reactions
Annomontacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups in annomutacin, potentially altering its cytotoxic properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired modifications.
Major Products Formed
The major products formed from these reactions include various annomutacin derivatives with altered functional groups, which can exhibit different biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: Annomontacin serves as a model compound for studying the synthesis and reactivity of polyketides.
Biology: Research has shown that annomutacin exhibits potent cytotoxic effects against various cancer cell lines, making it a promising candidate for anticancer drug development.
Medicine: this compound’s ability to induce apoptosis in cancer cells has led to its investigation as a potential chemotherapeutic agent.
Industry: The antimicrobial properties of annomutacin make it a valuable compound for developing natural preservatives and antimicrobial agents
Mechanism of Action
Annomontacin exerts its effects primarily through the inhibition of mitochondrial complex I, leading to the disruption of cellular energy production. This inhibition results in the induction of apoptosis in cancer cells. The molecular targets of annomutacin include key proteins involved in the mitochondrial electron transport chain, which are crucial for cellular respiration and energy production .
Comparison with Similar Compounds
Similar Compounds
Annomontacin is part of a larger group of annonaceous acetogenins, which include compounds like annonacin, annomuricin, and this compound. These compounds share similar structural features and biological activities.
Uniqueness
What sets annomutacin apart from other similar compounds is its unique combination of functional groups, which contribute to its potent cytotoxic properties. Additionally, annomutacin has shown a higher selectivity towards cancer cells compared to other acetogenins, making it a more promising candidate for therapeutic applications .
Conclusion
This compound is a remarkable compound with significant potential in various scientific and industrial fields. Its unique chemical structure and potent biological activities make it a valuable subject of study for researchers aiming to develop new therapeutic agents and industrial applications.
Properties
CAS No. |
137550-92-6 |
---|---|
Molecular Formula |
C11H9FN2OS |
Molecular Weight |
624.9 g/mol |
IUPAC Name |
2-methyl-4-[2,8,15-trihydroxy-15-[5-(1-hydroxytridecyl)oxolan-2-yl]pentadecyl]-2H-furan-5-one |
InChI |
InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-10-11-18-23-33(40)35-25-26-36(44-35)34(41)24-19-13-12-15-20-31(38)21-16-14-17-22-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3 |
InChI Key |
ALYPJDVVTYTPDW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |
Key on ui other cas no. |
170900-29-5 |
Synonyms |
annomontacin cis-annomontacin |
Origin of Product |
United States |
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